Ebanol

Description

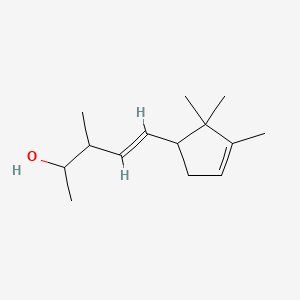

Structure

2D Structure

Properties

CAS No. |

67801-20-1 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(Z)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol |

InChI |

InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3/b8-6- |

InChI Key |

RNLHVODSMDJCBR-VURMDHGXSA-N |

Isomeric SMILES |

CC1=CCC(C1(C)C)/C=C/C(C)C(C)O |

Canonical SMILES |

CC1=CCC(C1(C)C)C=CC(C)C(C)O |

density |

0.896-0.906 at 20°C |

Other CAS No. |

67801-20-1 |

physical_description |

Liquid Colourless to pale yellow liquid / Woody aroma with sandalwood-like notes |

Pictograms |

Environmental Hazard |

solubility |

Soluble Soluble (in ethanol) |

Synonyms |

3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol ebanol |

Origin of Product |

United States |

Aldol Condensation: Formation of the Carbon Skeleton

The synthesis commences with a base-catalyzed aldol (B89426) condensation between α-campholenic aldehyde and 2-butanone (B6335102) (methyl ethyl ketone). This reaction forms the fundamental carbon skeleton of the Ebanol precursor. The regioselectivity of this reaction is a critical factor, as 2-butanone possesses two enolizable α-carbons (C1-methyl and C3-methylene). The desired reaction is the condensation at the C1-methyl position.

The mechanism, under the influence of a strong, sterically hindered base such as potassium tert-butoxide (KOt-Bu), proceeds through the formation of a kinetic enolate. The bulky base preferentially abstracts a proton from the less sterically hindered methyl group, leading to the formation of the kinetic enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of α-campholenic aldehyde. The subsequent protonation of the resulting alkoxide yields a β-hydroxy ketone (ketol). Under the reaction conditions, this intermediate readily undergoes dehydration to form the α,β-unsaturated ketone.

Table 1: Key Factors in the Aldol Condensation of α-Campholenic Aldehyde and 2-Butanone

| Factor | Influence on the Reaction Mechanism | Outcome |

| Base | A strong, sterically hindered base like potassium tert-butoxide is used. | Favors the formation of the kinetic enolate from 2-butanone by abstracting a proton from the less hindered methyl group. uwindsor.caudel.edu |

| Temperature | The reaction is typically carried out at low temperatures. | Promotes kinetic control, further ensuring the formation of the desired kinetic enolate and minimizing side reactions. libretexts.org |

| Reactant Ratio | An excess of 2-butanone can be used. | Drives the reaction towards the desired product and can help minimize self-condensation of the aldehyde. |

Isomerization: Shifting the Double Bond

The second step involves the isomerization of the α,β-unsaturated ketone to a β,γ-unsaturated ketone. This transformation is crucial for the final olfactory properties of Ebanol. The reaction is catalyzed by a base, often potassium tert-butylate in a solvent like dimethyl formamide. scentree.coscentree.co

The mechanism for this isomerization involves the abstraction of a proton from the γ-carbon by the strong base, leading to the formation of an extended enolate. This enolate is a resonance-stabilized intermediate where the negative charge is delocalized over the oxygen atom and the α- and γ-carbons. Subsequent protonation of this enolate, typically by a proton source in the reaction mixture, can occur at the α-carbon. This protonation event results in the formation of the more thermodynamically stable β,γ-unsaturated ketone. The driving force for this isomerization is the formation of a more substituted and, in this specific molecular context, a more stable double bond.

Table 2: Mechanistic Details of the Isomerization Step

| Step | Description | Intermediate/Transition State |

| Deprotonation | A strong base (e.g., potassium tert-butylate) abstracts a proton from the γ-carbon of the α,β-unsaturated ketone. | Formation of a resonance-stabilized extended enolate. |

| Protonation | The extended enolate is protonated at the α-carbon. | Formation of the β,γ-unsaturated ketone. |

Reduction: Creation of the Chiral Alcohol

The final step in the synthesis of Ebanol is the reduction of the β,γ-unsaturated ketone to the corresponding secondary alcohol. This is typically achieved using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH4). scentree.coscentree.co

The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This attack can occur from either the top face (re-face) or the bottom face (si-face) of the planar carbonyl group. Due to the chiral nature of the ketone precursor, which already contains stereocenters, this reduction leads to the formation of a new stereocenter at the carbonyl carbon. The lack of a specific chiral directing group results in the formation of a mixture of diastereomers. The final protonation of the resulting alkoxide by the solvent (e.g., an alcohol) yields the four diastereoisomers that constitute this compound. The steric environment around the carbonyl group influences the direction of the hydride attack, which in turn determines the stereochemical outcome of the reaction.

Table 3: Stereochemical Considerations in the Reduction Step

| Aspect | Mechanistic Implication | Result |

| Reducing Agent | Sodium borohydride is an achiral reducing agent. | The reduction is not stereospecific, leading to a mixture of stereoisomers. masterorganicchemistry.com |

| Substrate | The β,γ-unsaturated ketone is a chiral molecule. | The existing stereocenters influence the facial selectivity of the hydride attack, resulting in a diastereomeric mixture rather than a racemic mixture. |

| Hydride Attack | The hydride ion can attack the carbonyl carbon from two different faces. | Formation of two new epimers at the newly formed alcohol center for each existing stereoisomer of the precursor, resulting in a total of four diastereomers. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ebanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Determination

NMR spectroscopy is a powerful technique widely used for the structural elucidation of organic molecules, including complex natural products and synthetic compounds like Ebanol. nih.govrsc.orgresearchgate.netwiley.comoxinst.com It provides detailed information about the connectivity of atoms and the spatial arrangement of nuclei within a molecule. youtube.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are typically the first experiments performed. oxinst.com ¹H NMR provides information about the different types of protons in a molecule, their chemical environments, and their coupling interactions. ¹³C NMR reveals the different types of carbon atoms present. mdpi.com DEPT (Distortionless Enhancement by Polarization Transfer) is a 1D ¹³C NMR experiment that helps determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary). mdpi.comuvic.ca

Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are essential for establishing the full structure. nih.govresearchgate.netmdpi.comresearchgate.net

COSY (COrrelation SpectroscopY) shows correlations between coupled protons, helping to identify spin systems within the molecule. mdpi.comuvic.caresearchgate.netsdsu.edu

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation) experiments reveal one-bond correlations between protons and carbons, directly linking proton signals to the carbons they are attached to. mdpi.comuvic.caresearchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range correlations between protons and carbons separated by two or more bonds, which is vital for connecting different fragments of the molecule and confirming the carbon skeleton. mdpi.comresearchgate.netsdsu.edu

A full set of NMR data, including ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC, can provide comprehensive information for the complete assignment of NMR signals and the elucidation of the molecular structure. researchgate.net For example, researchers have used a full set of NMR data to elucidate the structure of eudesm-5-en-11-ol, a sesquiterpene alcohol, which is relevant to the structural class of this compound. researchgate.net

NMR-based methods are also employed for determining the stereochemistry and assessing the purity of compounds like this compound, which can exist as a mixture of isomers. scentspiracy.comrsc.org While direct distinction of enantiomers by NMR is not possible, derivatization to form diastereomers or the use of chiral solvating agents can lead to distinct NMR spectra, allowing for the determination of enantiomeric purity. libretexts.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. eurekaselect.com Electron ionization (EI) is a common method used in MS for organic molecules, which often results in characteristic fragmentation patterns that can aid in structural elucidation. google.comgoogle.commiamioh.edulibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. eurekaselect.comsmithers.com This makes it a gold standard for analyzing volatile and semi-volatile organic compounds, including fragrance ingredients like this compound. innovatechlabs.comnih.gov

GC separates a mixture into its individual components based on their boiling points and interaction with the stationary phase, while the MS detector provides a mass spectrum for each separated component. smithers.cominnovatechlabs.com This allows for the identification of compounds by comparing their mass spectra to spectral libraries. innovatechlabs.com

GC-MS is particularly valuable for purity and compositional analysis. It can detect and identify trace impurities or adulterants in a sample, even at very low concentrations. smithers.cominnovatechlabs.com In the context of sandalwood fragrances, GC-MS has been used to analyze the composition of essential oils and identify the presence of synthetic compounds like this compound in mixtures sold as natural products. nih.gov Studies have used GC-MS to evaluate the composition of commercial sandalwood oils, revealing the presence of synthetic alcohols such as Javanol, Polysantol, and this compound in some samples. nih.gov GC-MS can also be used in targeted screening approaches to identify specific compounds in complex mixtures. ifrafragrance.org

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of crystalline solids. iastate.eduwikipedia.orgpdx.edudrawellanalytical.com When X-rays interact with the regular arrangement of atoms in a crystal lattice, they diffract in specific directions, producing a characteristic diffraction pattern. iastate.eduwikipedia.orgpdx.edu By analyzing the angles and intensities of these diffracted X-rays, the three-dimensional structure of the molecule within the crystal can be determined, including the positions of atoms, bond lengths, and bond angles. wikipedia.org

While this compound is typically a liquid mixture of isomers, if a crystalline form of this compound or one of its analogs could be obtained, X-ray diffraction would provide definitive information about its solid-state structure and stereochemistry. wikipedia.orgresearchgate.net X-ray crystallography has been fundamental in determining the structures of various organic and biological molecules. wikipedia.org

Other Advanced Spectroscopic Methods in Chemical Analysis

Beyond NMR, MS, and XRD, other spectroscopic techniques can provide complementary information for the structural characterization and analysis of organic compounds. These include:

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds and can be used to identify functional groups present in a molecule. azooptics.comyoutube.com Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint. youtube.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations, often complementing IR spectroscopy. azooptics.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which is related to the electronic transitions within the molecule. azooptics.comyoutube.com It can be used to detect the presence of conjugated systems and quantify the concentration of a substance if it has a chromophore. azooptics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study systems with unpaired electrons, such as some metal complexes or organic radicals. cube-synergy.eu While less directly applicable to the routine structural elucidation of diamagnetic organic molecules like this compound, it can be useful for studying intermediates in reactions involving unpaired electrons or characterizing paramagnetic impurities. cube-synergy.eu

These and other spectroscopic methods contribute to a comprehensive understanding of the chemical structure, purity, and properties of this compound and its related compounds. azooptics.comeurekaselect.comlibretexts.org

Principles of Electromagnetic Radiation Interaction with Chemical Substances

Spectroscopy is fundamentally the study of the interaction between matter and electromagnetic radiation numberanalytics.comopenaccessjournals.com. This interaction provides valuable information about the molecular structure, composition, and properties of a substance numberanalytics.comopenaccessjournals.com. Molecules can absorb or emit electromagnetic radiation at specific frequencies, which are characteristic of their molecular structure numberanalytics.com. The energy absorbed or emitted corresponds to transitions between different energy states within the molecule numberanalytics.com. This relationship is described by the equation ΔE = hν, where ΔE is the energy difference between states, h is Planck's constant, and ν is the frequency of the radiation numberanalytics.com.

Different regions of the electromagnetic spectrum interact with molecules in distinct ways, yielding different types of structural information funaab.edu.ngmoorparkcollege.edu:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Involves the absorption of UV and visible light, causing electronic transitions (promotion of electrons to higher energy orbitals). This technique is useful for identifying conjugated systems, aromatic compounds, and chromophores numberanalytics.comopenaccessjournals.comfunaab.edu.ngmoorparkcollege.edu.

Infrared (IR) Spectroscopy: Involves the absorption of infrared radiation, leading to the excitation of molecular vibrations (stretching and bending of bonds) numberanalytics.comfunaab.edu.ngmoorparkcollege.edu. The resulting spectrum shows characteristic absorption bands that correspond to specific functional groups present in the molecule numberanalytics.comfunaab.edu.ngmoorparkcollege.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizes radiofrequency pulses to interact with the magnetic properties of certain atomic nuclei (such as ¹H and ¹³C) when placed in a strong magnetic field numberanalytics.comopenaccessjournals.commoorparkcollege.edujchps.comstudypug.com. This technique provides detailed information about the number and types of atoms, their chemical environment, and how they are connected, which is essential for elucidating the carbon skeleton and hydrogen arrangement openaccessjournals.commoorparkcollege.edujchps.comstudypug.com.

Mass Spectrometry (MS): Although not strictly a spectroscopic technique in the same way as the others (it doesn't involve the absorption or emission of electromagnetic radiation to probe energy levels), MS is a powerful analytical method often coupled with spectroscopic techniques for structural elucidation studypug.comweebly.com. MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound studypug.comweebly.com. This information is crucial for determining the molecular formula and identifying substructures studypug.comweebly.com.

Analytical Applications in Research Contexts for Chemical Compound Characterization

Spectroscopic and analytical techniques are indispensable tools in the research and characterization of fragrance compounds like this compound and its analogs alwsci.comgcms.czspiedigitallibrary.orgiltusa.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is one of the most widely used techniques for analyzing volatile and semi-volatile organic compounds found in fragrances alwsci.comgcms.czspiedigitallibrary.orgiltusa.com. GC separates the mixture into individual components based on their boiling points and interaction with the stationary phase, while MS identifies these components based on their mass spectra alwsci.comgcms.cz. The mass spectrum provides a unique fingerprint of a molecule, allowing for identification by comparison with spectral libraries alwsci.com. GC-MS is routinely used for the analysis and quantification of active components in fragrances with high sensitivity and specificity researchgate.net. It is also used for quality control, ensuring product consistency and detecting impurities or restricted compounds alwsci.comiltusa.com. GC-MS has been used in the analysis of sandalwood oil components, which are structurally related to this compound nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of fragrance compounds, providing detailed information about the molecular structure, including the arrangement of atoms and functional groups alwsci.comopenaccessjournals.comjchps.comstudypug.com. Both ¹H NMR and ¹³C NMR are commonly used. ¹H NMR provides information about the different types of protons and their environments, while ¹³C NMR provides information about the carbon skeleton jchps.comstudypug.comweebly.com. NMR is particularly valuable for confirming the structure of synthesized compounds and studying isomers mdpi.comjchps.comstudypug.com. For this compound, which exists as a mixture of diastereomers, NMR can be used to characterize these different forms scentspiracy.comscentspiracy.comrsc.org. Research on sandalwood odorants, including synthetic analogs, frequently employs 1D and 2D NMR techniques (such as H,H-COSY, C,H-COSY, and HMBC) to determine their structures by comparing spectroscopic data with known compounds mdpi.com. Quantitative NMR (qNMR) can also be used for purity testing and quantifying specific components in fragrance materials alwsci.comsigmaaldrich.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule numberanalytics.comfunaab.edu.ngmoorparkcollege.edustudypug.com. By analyzing the absorption bands in the IR spectrum, chemists can confirm the presence of specific bonds, such as O-H (hydroxyl group, present in this compound), C=C (alkene), and C-H bonds numberanalytics.comfunaab.edu.ngmoorparkcollege.edu. IR spectroscopy provides complementary information to NMR and MS for structural confirmation studypug.com.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For complex fragrance mixtures, GC×GC offers enhanced separation power compared to traditional one-dimensional GC researchgate.netgo-jsb.co.uk. By coupling two capillary columns with different stationary phases, compounds that co-elute in the first dimension can be separated in the second dimension, providing a more detailed profile of the sample composition researchgate.netgo-jsb.co.uk. GC×GC coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for both targeted analysis of known fragrance components and untargeted analysis for identifying unknown compounds go-jsb.co.uk. This technique is valuable for unraveling the complexity of fragrance formulations that may contain this compound and its analogs alongside numerous other volatile compounds go-jsb.co.uk.

Other Techniques: Other techniques are also applied in fragrance analysis. Gas Chromatography-Olfactometry (GC-O) combines chromatographic separation with human sensory evaluation, allowing analysts to correlate specific compounds with their odor characteristics alwsci.com. Headspace Gas Chromatography (HS-GC) and Solid-Phase Microextraction (SPME) are sampling techniques used to collect volatile compounds from the headspace above a sample before GC analysis alwsci.comgcms.cziltusa.com. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for analyzing less volatile or non-volatile fragrance components alwsci.comiltusa.com. Raman spectroscopy is another spectroscopic method that can provide information about the chemical structure of fragrance components without sample destruction spiedigitallibrary.org.

These advanced analytical techniques, often used in combination, are essential for the comprehensive characterization, quality control, and research and development of synthetic fragrance ingredients like this compound and related sandalwood odorants.

Molecular and Cellular Mechanisms of Action of Ebanol

Olfactory Receptor (OR) Interactions and Signaling

Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) that are primarily located in the nasal cavity and are responsible for the sense of smell mdpi.comgenecards.orgkenhub.com. However, certain ORs are also expressed in various extranasal tissues, where they are involved in diverse physiological processes uniprot.orgmdpi.com. The interaction of odorant molecules with these ectopic ORs can trigger intracellular signaling cascades.

Specificity and Activation Profiles of Olfactory Receptors (e.g., OR2AT4) by Ebanol and Analogs

Research has identified the olfactory receptor OR2AT4 as a key receptor activated by synthetic sandalwood odorants, including Sandalore smolecule.comuniprot.orgmdpi.comresearchgate.netnih.govnih.gov. OR2AT4 is expressed in various human tissues, including keratinocytes in the epidermis and hair follicles uniprot.orgmdpi.comresearchgate.netnih.gov. While Sandalore has been extensively studied as an agonist for OR2AT4, this compound is also a synthetic sandalwood odorant and an analog scentspiracy.comperfumerflavorist.comresearchgate.net. Studies have shown that different sandalwood odorants can interact with the same receptors perfumerflavorist.com. One study indicated the relative cell response of various ORs, including OR2AT4, to different sandalwood oil components and synthetic odorants like this compound, Sandalore, Isobornylcyclohexanol, Polysantol, and Javanol researchgate.net. This suggests that this compound may also interact with OR2AT4, although the activation profile might differ compared to Sandalore. Sandalore has been shown to activate OR2AT4 in a concentration-dependent manner in research models nih.gov.

Ligand Binding Dynamics and Receptor Activation Pathways

Olfactory receptors, like other GPCRs, possess a seven-transmembrane domain structure frontiersin.org. Ligand binding to the OR occurs in a binding pocket, often involving interactions with residues within the transmembrane domains and extracellular loops (ECLs) mdpi.comfrontiersin.orgbiorxiv.org. Studies on ORs have investigated the dynamic behavior of odor ligands in the binding region, identifying interactions with various residues and conformational changes upon binding that can lead to receptor activation mdpi.comfrontiersin.orgbiorxiv.orgnih.gov. The third extracellular loop (ECL3) has been shown to contribute to ligand recognition and receptor activation in some ORs mdpi.comfrontiersin.org. Upon ligand binding and activation, ORs typically couple with G proteins, initiating downstream signaling cascades genecards.orguniprot.orgmdpi.com. For OR2AT4, activation is thought to be mediated by G proteins uniprot.org.

Intracellular Signaling Cascades Triggered by this compound and Analogs

Activation of ORs by odorant ligands triggers intracellular signaling cascades, which vary depending on the specific OR and cell type.

Calcium Ion Mobilization and Downstream Signaling (e.g., MAPK, Akt pathways) in Research Models

Activation of OR2AT4 by its agonist, such as Sandalore, has been shown to induce a rapid increase in intracellular calcium ion ([Ca²⁺]ᵢ) levels in research models, including cultured human keratinocytes uniprot.orgmdpi.comresearchgate.netnih.govnih.gov. This increase in intracellular calcium is a crucial second messenger involved in numerous cellular events mdpi.complos.org. The calcium signal mediated by OR2AT4 activation is dependent on the presence of the receptor, as demonstrated by receptor knockdown experiments mdpi.comresearchgate.netnih.govnih.gov.

The elevation of intracellular calcium can activate various downstream signaling pathways. Research on OR2AT4 activation by Sandalore has indicated the involvement of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and p38 MAPK uniprot.orgresearchgate.netnih.gov. The MAPK pathway is involved in regulating diverse cellular functions, including proliferation, differentiation, and apoptosis nih.govwikipedia.org. Additionally, OR2AT4 activation has been linked to a cAMP-dependent pathway smolecule.comuniprot.orgresearchgate.netnih.govnih.gov. Some studies also suggest potential links between calcium signaling and the PI3K-Akt pathway, although the direct link to OR2AT4 activation is less explicitly detailed in the provided information plos.orgnih.gov. For example, calcium signaling can activate pathways that influence ERK/MAPK and PI3 kinase pathways mdpi.comnih.gov.

Data from research models investigating OR2AT4 activation by Sandalore illustrate the changes in intracellular calcium levels and downstream signaling molecule phosphorylation:

| Stimulus | Intracellular Calcium Increase | ERK1/2 Phosphorylation | p38 MAPK Phosphorylation | cAMP Pathway Activation |

| Sandalore | Yes mdpi.comresearchgate.netnih.govnih.gov | Yes researchgate.netnih.gov | Yes researchgate.netnih.gov | Yes smolecule.comuniprot.orgresearchgate.netnih.govnih.gov |

Modulation of Cellular Processes (e.g., apoptosis, proliferation) in Research Models

The activation of OR2AT4 by agonists like Sandalore has been shown to modulate key cellular processes, particularly in research models involving keratinocytes and hair follicles. In human keratinocytes, long-term stimulation with Sandalore has been reported to positively affect cell proliferation and migration, contributing to wound healing processes in in vitro scratch assays uniprot.orgresearchgate.netnih.gov. OR2AT4 activation is indicated to be involved in keratinocyte re-epithelialization during wound healing researchgate.netnih.gov.

Furthermore, OR2AT4 activation has been linked to the modulation of apoptosis (programmed cell death). In studies on human scalp hair follicles, Sandalore has been demonstrated to promote hair growth by decreasing apoptosis and increasing the production of the anagen-prolonging growth factor IGF-1 smolecule.comuniprot.org. Apoptosis is a fundamental process involved in tissue homeostasis and the removal of damaged or unwanted cells numberanalytics.comalliedacademies.orgplos.orgnumberanalytics.com. By reducing apoptosis, OR2AT4 activation can contribute to increased cell survival and tissue regeneration in certain contexts numberanalytics.com.

Data from research models on the effects of OR2AT4 activation by Sandalore on cellular processes:

| Cellular Process | Effect of OR2AT4 Activation (Sandalore) | Research Model | Source(s) |

| Proliferation | Increased | Human keratinocytes | uniprot.orgmdpi.comresearchgate.netnih.govnih.gov |

| Migration | Increased | Human keratinocytes | uniprot.orgresearchgate.netnih.gov |

| Apoptosis | Decreased | Human hair follicles | smolecule.comuniprot.org |

| Wound Healing | Enhanced (via proliferation/migration) | Human keratinocytes (in vitro) | uniprot.orgresearchgate.netnih.gov |

(Note: These findings are primarily based on studies using Sandalore as the OR2AT4 agonist in research models.)

Theoretical Frameworks of Signal Transduction at the Molecular Level

Signal transduction is the process by which a cell converts an extracellular signal into a specific intracellular response libretexts.orgalbert.io. This typically involves a series of molecular events, often initiated by the binding of a ligand to a cell surface receptor libretexts.orgumn.edu. While direct evidence of this compound triggering specific signal transduction pathways related to metabolic enzymes or receptors like FFAR, PPAR, Glucoamylase, or Sucrase-isomaltase is not available in the search results, the theoretical frameworks of signal transduction can be applied.

If this compound were to interact with a receptor like FFAR or PPAR (which are nuclear receptors, though some FFARs are GPCRs), its binding would theoretically induce a conformational change in the receptor libretexts.org. For GPCRs, this conformational change activates associated G proteins, which in turn modulate the activity of effector enzymes or ion channels, leading to the generation of second messengers and activation of downstream signaling cascades, often involving protein phosphorylation pressbooks.publibretexts.org. For nuclear receptors like PPAR, ligand binding typically leads to dimerization and translocation to the nucleus, where the receptor complex interacts with specific DNA sequences to regulate gene expression doc-developpement-durable.org.

In the context of enzymes like Glucoamylase and Sucrase-isomaltase, which are involved in carbohydrate digestion, direct interaction with a molecule like this compound could theoretically lead to enzyme inhibition or modulation of their catalytic activity nih.govfrontiersin.org. This interaction at the enzyme's active site or an allosteric site could alter the enzyme's conformation and thus its ability to bind to and process its substrate.

Theoretical frameworks of signal transduction highlight the concept of signal amplification, where a small number of ligand-receptor interactions can lead to a large intracellular response through enzymatic cascades umn.edu. They also involve mechanisms for signal termination to ensure proper regulation of cellular responses pressbooks.pub.

Without specific experimental data on this compound's interactions with these metabolic targets, the application of these theoretical frameworks remains speculative. However, based on the known interactions of other small molecules with these protein classes, potential mechanisms could involve receptor activation or inhibition, leading to downstream effects on metabolic pathways, or direct modulation of enzyme activity.

Advanced Research Directions and Future Perspectives for Ebanol Research

Development of Novel Synthetic Analogs with Tailored Receptor Specificity and Enhanced Biological Activities

The development of novel synthetic analogs of Ebanol is a promising area of research with the potential to yield molecules with fine-tuned olfactory profiles and potentially novel biological functions. This compound itself is a mixture of four diastereoisomers, with the trans-(E)- and cis-(Z)-isomers being the most significant. scentree.coscentree.co Research has shown that different isomers of a fragrance molecule can exhibit vastly different odor intensities, highlighting the importance of stereochemistry in receptor interaction. For instance, the (1S,2'S,3'R)-isomer of this compound is reported to be over 100 times more powerful than its enantiomer, underscoring the high specificity of olfactory receptors. scentspiracy.com

Future research will likely focus on the following:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the this compound scaffold will be crucial to understanding the relationship between its chemical structure and biological activity. mdpi.complos.org By altering functional groups, modifying the carbon skeleton, and controlling stereochemistry, researchers can identify the key molecular features responsible for its potent sandalwood scent and explore potential interactions with other receptors. nih.govmdpi.commdpi.comnih.gov

Receptor-Specific Analogs: A deeper understanding of the olfactory receptors that bind to this compound will enable the rational design of analogs with tailored specificities. This could lead to the creation of new fragrance ingredients with unique scent profiles or enhanced potency. wikipedia.org The principles of designing molecules for specific biological targets, a cornerstone of drug discovery, can be applied here to create novel odorants. mdpi.comresearchgate.net

Enhanced Biological Activities: Beyond olfaction, synthetic analogs can be screened for other biological activities. By introducing different pharmacophores into the this compound structure, it may be possible to develop compounds with, for example, antimicrobial, anti-inflammatory, or neuroprotective properties, inspired by the diverse biological activities of other natural products. nih.govfrontiersin.org

The synthesis and evaluation of such analogs will be instrumental in expanding the utility of this compound-like molecules. nih.govmdpi.comnih.gov

Exploration of Non-Olfactory Biological Activities at a Molecular/Cellular Level

While this compound is primarily known for its olfactory properties, there is a growing interest in the non-olfactory biological activities of fragrance molecules. Olfactory receptors are not only found in the nasal epithelium but also in other tissues, including the skin, where they can mediate various cellular processes. manchester.ac.uk For example, Sandalore, another synthetic sandalwood odorant, has been shown to induce wound-healing processes in human keratinocytes through its interaction with the olfactory receptor OR2AT4. manchester.ac.uk

Given the structural similarities between this compound and other biologically active compounds, future research is expected to investigate its potential effects on various cell types and signaling pathways. Research into the biological properties of natural sandalwood oil and its primary constituent, α-santalol, has revealed a range of activities, including anticancer, anti-inflammatory, and antioxidant effects. ijrpr.comdrewno-wood.plnih.goviiarjournals.orgiiarjournals.org These findings provide a strong rationale for investigating similar properties in synthetic sandalwood odorants like this compound.

Key research directions include:

Cellular Proliferation and Viability: Studies could examine the effect of this compound on the growth and survival of various cell types, including skin cells and cancer cell lines, to identify potential therapeutic applications. drewno-wood.pl

Anti-inflammatory and Antioxidant Effects: Investigating the ability of this compound to modulate inflammatory pathways and reduce oxidative stress could uncover new applications in skincare and beyond. ijrpr.comnih.gov

Neuroprotective Properties: The sedative and anxiolytic effects observed with sandalwood oil suggest that its components may have activity in the central nervous system. nih.gov Exploring the potential neuroprotective effects of this compound could open up entirely new avenues of research.

It is important to note that while the biological activities of related compounds provide a basis for exploration, dedicated studies are required to determine the specific non-olfactory effects of this compound at the molecular and cellular levels.

Advancements in Biocatalytic Pathways for Sustainable Production of this compound and its Analogs

The chemical synthesis of this compound involves multiple steps, including the condensation of campholenaldehyde with 2-butanone (B6335102), followed by isomerization and reduction. scentree.coscentree.co While effective, traditional chemical synthesis can have environmental drawbacks. Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a more sustainable alternative.

Recent research has demonstrated the potential of biocatalytic reductions using ene-reductases (ERs) and alcohol dehydrogenases (ADHs) to enhance the sustainability of the synthesis of several commercial sandalwood fragrances, including this compound. This approach focuses on the stereoselective synthesis of the most potent odorant isomers, which can reduce waste and improve efficiency.

Future advancements in this area are likely to involve:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes with improved activity, selectivity, and stability for the specific transformations required in this compound synthesis.

Metabolic Engineering: Genetically modifying microorganisms to create efficient "cell factories" for the production of this compound and its precursors from renewable feedstocks. nih.gov

Process Optimization: Developing optimized fermentation and biocatalytic reaction conditions to maximize yield and purity while minimizing environmental impact.

These biocatalytic approaches are in line with the principles of green chemistry and offer a pathway to more environmentally friendly and economically viable production of this compound and its future analogs.

Integration of Omics Technologies in Understanding Molecular Responses to this compound

Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in a biological system in response to a specific stimulus. While these technologies have not yet been extensively applied to study the effects of this compound, they hold immense potential for elucidating its mechanisms of action, both in olfactory and non-olfactory contexts.

Future research integrating omics technologies could include:

Transcriptomics: Analyzing changes in gene expression in cells or tissues exposed to this compound can identify the signaling pathways and cellular processes that are affected. nih.govnih.govfrontiersin.org This could reveal the molecular basis for its perceived scent and any other biological activities.

Proteomics: Studying the changes in protein expression and post-translational modifications following this compound treatment can provide insights into the functional consequences of the observed transcriptomic changes. researchgate.net

Metabolomics: Profiling the changes in small molecule metabolites in response to this compound can offer a snapshot of the metabolic state of the cells and identify downstream effects of its interaction with cellular components. researchgate.netoup.com

By integrating data from these different omics levels, researchers can build a comprehensive picture of the molecular responses to this compound, paving the way for a deeper understanding of its biological functions. oup.com

Application of Computational Chemistry and Artificial Intelligence in Predictive Design of this compound-like Chemical Entities

Computational chemistry and artificial intelligence (AI) are revolutionizing the field of fragrance design by enabling the prediction of a molecule's scent from its chemical structure. These in silico tools can accelerate the discovery and development of new fragrance ingredients, including analogs of this compound.

Key applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and its analogs with their olfactory properties and other biological activities. mdpi.complos.orgmdpi.com These models can then be used to predict the properties of new, untested molecules.

Molecular Docking and Simulation: These techniques can be used to model the interaction of this compound and its analogs with olfactory receptors and other potential protein targets. This can provide insights into the molecular basis of their activity and guide the design of new compounds with improved properties. plos.org

Generative AI Models: AI and machine learning algorithms can be trained on large datasets of fragrance molecules and their associated scent descriptors to generate novel chemical structures with desired olfactory profiles. researchgate.net These models can explore a vast chemical space to identify promising candidates for synthesis and testing.

The integration of these computational approaches will undoubtedly play a pivotal role in the future of this compound research, enabling the predictive design of new molecules with tailored properties and accelerating the pace of discovery.

Q & A

Q. What steps are critical for reconciling computational predictions with experimental data in this compound research?

- Methodological Answer: Use iterative refinement: Compare molecular dynamics simulations with empirical results (e.g., binding affinity assays). Adjust force field parameters or solvation models to reduce discrepancies. Report convergence criteria and software versions .

Q. How can researchers mitigate bias when interpreting ambiguous spectral data in this compound characterization?

- Methodological Answer: Implement blinded analysis, where spectroscopists are unaware of sample identities. Use consensus scoring among multiple analysts. Cross-reference with databases (e.g., PubChem) to confirm peak assignments .

Q. What frameworks guide the integration of qualitative and quantitative data in this compound’s application research?

- Methodological Answer: Adopt mixed-methods designs: Pair surveys with lab data (e.g., researcher observations on synthesis challenges). Use thematic analysis for qualitative insights and regression models for quantitative trends. Ensure interoperability via data fusion techniques .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.